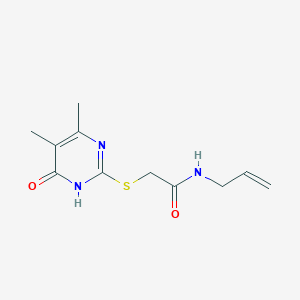
(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile” is a chemical compound with the molecular weight of 172.23 . It is also known as "(2E)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile" . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3/b4-3+" . This indicates the presence of a dimethylamino group attached to a phenyl group, which is further connected to a prop-2-enenitrile group .Physical And Chemical Properties Analysis
This compound has a melting point of 165-170°C . It is a powder at room temperature .Applications De Recherche Scientifique
Structural Analysis and Molecular Behavior
(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile and its derivatives exhibit unique structural characteristics that have been explored in scientific research. X-ray diffraction analysis and NMR spectroscopy have been employed to understand their molecular configurations, revealing the E configuration in both crystal and solution states. These studies highlight the molecule's high polarization and the significant contribution of its bipolar structure to the ground state, suggesting potential applications in materials science and molecular engineering (Berestovitskaya et al., 2016).
Photophysical Properties and Applications
The photophysical properties of derivatives of (E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile have been extensively studied. These compounds are characterized by their strong absorption and emission properties, making them suitable for applications in photoinitiators for free radical polymerization. Time-resolved laser flash spectroscopy has provided insights into the photochemistry and photophysics of these molecules, indicating their potential as innovative materials for optical and electronic devices (Jockusch et al., 2001).
Synthesis and Reactivity
Research into the synthesis and reactivity of (E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile derivatives has led to the development of novel synthetic routes and applications. For example, solvent-free microwave-assisted synthesis techniques have been explored for the efficient production of related compounds, offering greener and more sustainable approaches to chemical synthesis. These methods have yielded compounds with potential antibacterial activity, underscoring the relevance of these molecules in the development of new antimicrobial agents (Ashok et al., 2012).
Corrosion Inhibition
Derivatives of (E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile have been studied for their corrosion inhibition properties, particularly in protecting metals from acidic corrosion. Experimental methods, including electrochemical impedance spectroscopy and weight loss measurements, have been employed to evaluate the effectiveness of these compounds as corrosion inhibitors. Their ability to form stable complexes with metal surfaces suggests their potential application in industrial corrosion protection strategies (Chafiq et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-2-benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)17-10-8-14(9-11-17)12-16(13-19)18(21)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLQGAJFFWSSF-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)
![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)